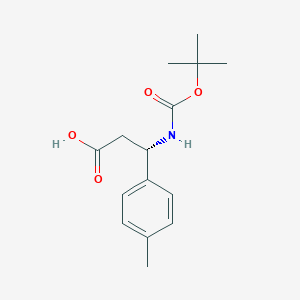

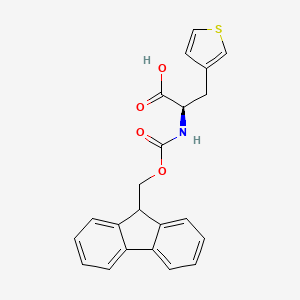

(S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid

説明

“(S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid” is a complex organic compound. It contains an amino group (NH2) which is protected by a tert-butoxycarbonyl (BOC) group, a carboxylic acid group (COOH), and a phenyl group (C6H5) which is a derivative of benzene.

Synthesis Analysis

The synthesis of such a compound would likely involve protecting the amino group with the BOC group to prevent it from reacting. Then, the phenyl group could be added through a reaction like a Friedel-Crafts acylation. Finally, the carboxylic acid group could be introduced through oxidation.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the BOC-protected amino group and the phenyl group. The stereochemistry at the chiral center would also play a significant role in the compound’s properties.Chemical Reactions Analysis

This compound could undergo a variety of reactions. The BOC group could be removed to free the amino group, which could then participate in reactions like amide bond formation. The carboxylic acid could be converted into other functional groups like esters or amides.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its stereochemistry and the nature of its functional groups. For example, it would likely be solid at room temperature and soluble in organic solvents due to the presence of the phenyl and BOC groups.科学的研究の応用

Synthesis and Pharmaceutical Applications

Synthesis of Thiadiazole Derivatives : The compound was used as a starting material to synthesize a series of 2,5-disubstituted-1,3,4-thiadiazole derivatives, which displayed significant anti-microbial activities against various microorganisms (Pund et al., 2020).

Intermediate in Biotin Synthesis : It served as a key intermediate in the synthesis of Biotin, a vital water-soluble vitamin involved in the metabolic cycle for biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).

Synthesis of Unnatural Amino Acids : The compound was pivotal in the development of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, contributing to the field of unnatural amino acids (Bakonyi et al., 2013).

Chemical and Material Science Applications

Organometallic Chemistry : It was utilized in the synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, indicating its potential in medicinal organometallic chemistry (Patra et al., 2012).

Polybenzoxazine Formation : Explored for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, showing its role in the development of materials with thermal and thermo-mechanical properties suitable for a wide range of applications (Trejo-Machin et al., 2017).

Gas Separation Membranes : Incorporated into polystyrenes to fabricate composite membranes for CO2 separation over H2, indicating its utility in enhancing CO2 affinity in gas separation technologies (Taniguchi et al., 2012).

Safety And Hazards

As with any chemical compound, handling “(S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid” would require proper safety precautions. It’s important to use personal protective equipment and work in a well-ventilated area.

将来の方向性

Future research could explore the potential applications of this compound in fields like medicinal chemistry or materials science. Its ability to act as a building block for more complex molecules could make it a valuable tool for synthetic chemists.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed. If you have more information or a different compound you’d like me to analyze, feel free to ask!

特性

IUPAC Name |

(3S)-3-(4-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-5-7-11(8-6-10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWMIEZHOLGJBM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H](CC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426611 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-((tert-Butoxycarbonyl)amino)-3-(p-tolyl)propanoic acid | |

CAS RN |

479064-96-5 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479064-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1336471.png)

![4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1336473.png)

![2-[Carboxylatomethyl-(4-methylphenyl)sulfonyl-amino]acetate](/img/structure/B1336488.png)

![2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336498.png)